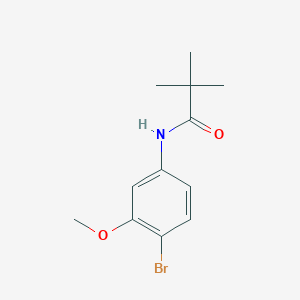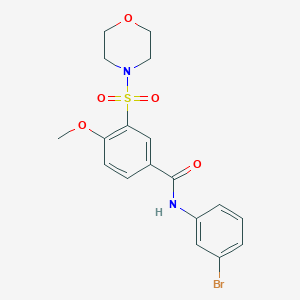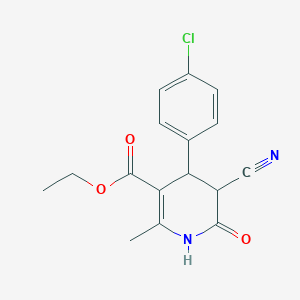
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. This compound is also known as Bromantane and is used for scientific research purposes. Bromantane was first synthesized in the 1980s in Russia and has since been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of Bromantane is not fully understood, but it is believed to work by modulating the levels of dopamine and serotonin in the brain. Bromantane has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood.
Biochemical and Physiological Effects:
Bromantane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. Bromantane has also been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
Bromantane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it is a relatively new compound, and its long-term effects are not fully understood. Another limitation is that it is a controlled substance in some countries, which can make it difficult to obtain for research purposes.
Future Directions
There are many potential future directions for the study of Bromantane. One direction is to further investigate its potential applications in medicine, sports, and military. Another direction is to study its long-term effects and potential side effects. Additionally, more research is needed to fully understand the mechanism of action of Bromantane and how it interacts with other compounds in the body.
Conclusion:
In conclusion, N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide, or Bromantane, is a chemical compound that has potential applications in various fields such as medicine, sports, and military. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. While Bromantane has a number of advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand the potential applications and long-term effects of Bromantane.
Synthesis Methods
Bromantane is synthesized by reacting 3-bromoanisole with 2,2-dimethylpropanoic acid in the presence of a catalyst. The reaction results in the formation of N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide. The synthesis of Bromantane is a complex process and requires skilled personnel and specialized equipment.
Scientific Research Applications
Bromantane has been extensively studied for its potential applications in various fields such as medicine, sports, and military. In medicine, Bromantane has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. In sports, Bromantane has been studied for its potential use as a performance-enhancing drug. In the military, Bromantane has been studied for its potential use as a psychostimulant and as a means of improving cognitive function in soldiers.
properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
HERUOPJDCINQLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)



![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)